2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Catalog No.
S857584
CAS No.
338962-02-0
M.F
C16H14FN3O3
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino...

CAS Number

338962-02-0

Product Name

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Molecular Formula

C16H14FN3O3

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C16H14FN3O3/c1-23-14-8-2-11(3-9-14)16(21)15(10-18-22)20-19-13-6-4-12(17)5-7-13/h2-10,19,22H,1H3

InChI Key

IFBNDHARSZMOMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one is a chemical compound with the molecular formula C16H14FN3O3C_{16}H_{14}FN_{3}O_{3}. This compound features a hydrazone functional group, an oxime, and methoxy and fluorine substituents on aromatic rings, which contribute to its unique chemical properties. The structural complexity of this compound positions it as a significant subject for various chemical and biological studies.

  • Chemical Identification: The compound has entries in chemical databases like ChemSpider but no mention of specific research applications [].

Given the lack of specific information, here are some areas where research on similar hydrazone compounds is ongoing:

  • Medicinal Chemistry: Hydrazone compounds are a class of organic molecules with a wide range of potential medicinal applications, including as anti-cancer agents, antimicrobials, and enzyme inhibitors. Research in this area explores the structure-activity relationships of these molecules to optimize their biological properties.
Due to its functional groups:

  • Oxidation: It can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The hydrazone group can be reduced to yield hydrazine or amine derivatives.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further derivatization.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Research indicates that 2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one exhibits notable biological activities. The hydrazone and oxime functionalities allow for interactions with various biological targets, potentially modulating enzyme activity, receptor interactions, and cellular signaling pathways. Specific studies have shown its potential as an anti-inflammatory and anticancer agent, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of 2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

  • Condensation Reaction: The compound is synthesized through the condensation of 4-fluorophenylhydrazine with 4-methoxybenzaldehyde.
  • Formation of Oxime: Following condensation, the oxime group is formed through reaction with hydroxylamine under acidic or basic conditions.
  • Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

This multi-step synthesis allows for the careful control of reaction conditions to optimize yield and purity.

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating inflammatory diseases and cancers.
  • Chemical Research: Its unique structure makes it valuable for studying hydrazone and oxime chemistry.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies have focused on the compound's ability to bind to specific enzymes and receptors. The presence of both hydrazone and oxime groups facilitates hydrogen bonding and coordination with metal ions, which can influence biological pathways. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic effects.

Several compounds share structural similarities with 2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one:

Compound NameUnique Features
2-[2-(4-Chlorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oximeContains chlorine instead of fluorine
2-[2-(4-Bromophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oximeContains bromine, affecting reactivity
2-[2-(4-Methylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oximeMethyl substitution alters steric properties

Uniqueness

The uniqueness of 2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one lies in the presence of the fluorine atom, which enhances stability and lipophilicity. This modification can significantly influence its reactivity and interactions with biological targets compared to similar compounds. The fluorine atom's electronegative nature often leads to altered pharmacokinetic profiles, making this compound particularly interesting for medicinal chemistry applications.

XLogP3

4.2

Dates

Modify: 2024-04-15

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